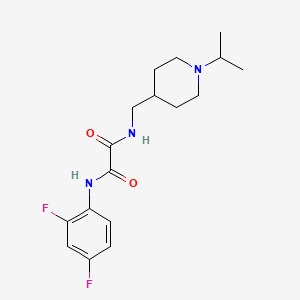![molecular formula C16H12N4OS B2386517 4-[(4-メトキシフェニル)スルファニル][1,2,4]トリアゾロ[4,3-a]キノキサリン CAS No. 338420-32-9](/img/structure/B2386517.png)
4-[(4-メトキシフェニル)スルファニル][1,2,4]トリアゾロ[4,3-a]キノキサリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a triazole ring fused to a quinoxaline ring, with a methoxyphenylsulfanyl group attached.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is DNA . The compound intercalates with DNA, a process that involves inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, which can lead to various downstream effects, including potential antiviral and antimicrobial activities .
Mode of Action
4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline interacts with its target, DNA, by intercalation . This process involves the compound inserting itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting processes such as replication and transcription .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt normal cellular processes . This disruption can lead to cell death, which may explain the compound’s potential antiviral and antimicrobial activities .
Pharmacokinetics
The compound’s ability to intercalate with dna suggests that it may be able to penetrate cellular membranes
Result of Action
The result of 4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline’s action is the disruption of normal cellular processes due to its interaction with DNA . This can lead to cell death, which may explain the compound’s potential antiviral and antimicrobial activities . Additionally, some derivatives of the compound have shown promising anticancer activity against certain cell lines .
準備方法
The synthesis of 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
類似化合物との比較
4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other triazoloquinoxaline derivatives, such as:
4-Chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline: This compound is a precursor in the synthesis of various triazoloquinoxaline derivatives and exhibits similar antimicrobial properties.
N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Known for its anticancer activity, this compound combines the triazoloquinoxaline scaffold with a sulfonamide group, enhancing its biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds have been studied for their DNA intercalation properties and potential as anticancer agents.
The uniqueness of 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-21-11-6-8-12(9-7-11)22-16-15-19-17-10-20(15)14-5-3-2-4-13(14)18-16/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNKIZKZJUKVGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B2386440.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)



![1-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2386449.png)
![6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2386450.png)


![6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2386454.png)


